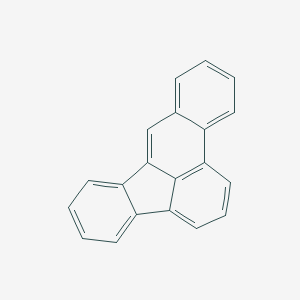

Benzo(b)fluoranthene

Description

Properties

IUPAC Name |

pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12/c1-2-7-14-13(6-1)12-19-16-9-4-3-8-15(16)18-11-5-10-17(14)20(18)19/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTOVXSOBNPWTSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC=C5C4=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12 | |

| Record name | BENZO[B]FLUORANTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZO(b)FLUORANTHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0720 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023907 | |

| Record name | Benzo(b)fluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzo[b]fluoranthene appears as needles or yellow fluffy powder. (NTP, 1992), Needles (recrystallized from benzene, toluene, or glacial acetic acid); [ACGIH], COLOURLESS CRYSTALS., Needles or yellow fluffy powder. | |

| Record name | BENZO[B]FLUORANTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzo(b)fluoranthene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2622 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZO(b)FLUORANTHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0720 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZO(B)FLUORANTHENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1007 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

481 °C | |

| Record name | BENZO(b)FLUORANTHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0720 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 0.0015 mg/L, temperature not specified, In water, 0.0012 mg/L, temperature not specified, Miscible with benzene, Slightly soluble in acetone, Solubility in water: none | |

| Record name | BENZO[B]FLUORANTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZO(B)FLUORANTHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4035 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZO(b)FLUORANTHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0720 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000005 [mmHg], 5.0X10-7 mm Hg at 20 °C | |

| Record name | Benzo(b)fluoranthene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2622 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZO(B)FLUORANTHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4035 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from benzene, Needles (recrystallized from benzene); colorless needles (recrystallized from toluene or glacial acetic acid) | |

CAS No. |

205-99-2 | |

| Record name | BENZO[B]FLUORANTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benz[e]acephenanthrylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(b)fluoranthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000205992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo[b]fluoranthene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzo(b)fluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[e]acephenanthrylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZ(E)ACEPHENANTHRYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJO154KG1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZO(B)FLUORANTHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4035 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZO(b)FLUORANTHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0720 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZO(B)FLUORANTHENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1007 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

325 to 329 °F (NTP, 1992), 168.4 °C, 168 °C, 325-329 °F | |

| Record name | BENZO[B]FLUORANTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZO(B)FLUORANTHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4035 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZO(b)FLUORANTHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0720 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZO(B)FLUORANTHENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1007 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Benzo(b)fluoranthene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzo(b)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) of significant environmental and toxicological concern. Formed during the incomplete combustion of organic materials, it is a prevalent environmental contaminant. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. Quantitative data is presented in structured tables for ease of reference. Detailed experimental protocols for the determination of key physicochemical properties are outlined, alongside methodologies for assessing its metabolic fate and toxicological profile. Visual diagrams generated using Graphviz are provided to illustrate experimental workflows and metabolic pathways, offering a deeper understanding of the scientific principles and procedures involved in the study of this compound.

Physical and Chemical Properties

This compound is a colorless to pale yellow, needle-like solid.[1][2] It is a five-ringed polycyclic aromatic hydrocarbon with the chemical formula C₂₀H₁₂ and a molecular weight of 252.31 g/mol .[2][3] It is practically insoluble in water but soluble in most organic solvents.[1][2] this compound is a stable compound but is incompatible with strong oxidizing agents.[1][4]

Quantitative Physicochemical Data

The following tables summarize the key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₁₂ | [2] |

| Molecular Weight | 252.31 g/mol | [2] |

| Appearance | Colorless to pale yellow to yellow-orange needles or crystals | [1] |

| Melting Point | 163-165 °C | [1][5] |

| Boiling Point | 481 °C | [1][2][3] |

| Vapor Pressure | 5.0 x 10⁻⁷ mmHg at 20 °C | [1][6] |

| Water Solubility | 1.2 µg/L at 25 °C | [1] |

| Octanol-Water Partition Coefficient (log Kow) | 5.78 - 6.12 | [3][7] |

| Henry's Law Constant | 6.57 x 10⁻⁷ atm·m³/mol at 25 °C | [3] |

Experimental Protocols

This section details the methodologies for determining the key physicochemical and toxicological properties of this compound.

Determination of Physicochemical Properties

A logical workflow for the experimental determination of the physicochemical properties of an organic compound like this compound is presented below.

Caption: Experimental workflow for the synthesis, purification, and determination of key physicochemical properties of this compound.

The melting point of this compound can be determined using the capillary method. A small, powdered sample of the purified compound is packed into a capillary tube. The tube is then placed in a melting point apparatus and heated slowly. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.[8]

For high-boiling point compounds like this compound, the boiling point can be determined by vacuum distillation. The compound is heated in a distillation apparatus under reduced pressure. The temperature at which the liquid boils and its vapor condenses is recorded, along with the corresponding pressure. The boiling point at atmospheric pressure can then be extrapolated.[9][10]

The Knudsen effusion method is suitable for measuring the low vapor pressure of solids like this compound. A sample is placed in a thermostated cell with a small orifice. Under high vacuum, the rate of mass loss due to effusion of the vapor through the orifice is measured. The vapor pressure can then be calculated from the rate of effusion, the area of the orifice, the temperature, and the molecular weight of the compound.[6][11][12]

The water solubility of this compound can be determined following the OECD Guideline 105.[1][2][4][13][14]

-

Column Elution Method (for poorly soluble substances): A column is packed with an inert support material coated with an excess of the test substance. Water is passed through the column at a slow, constant rate. The concentration of this compound in the eluate is measured over time until a plateau is reached, which represents the water solubility.

-

Flask Shaking Method: An excess amount of this compound is added to a flask containing water. The flask is agitated at a constant temperature until equilibrium is reached. The solution is then centrifuged or filtered, and the concentration of the dissolved substance in the aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection.

The octanol-water partition coefficient can be estimated using HPLC. A reversed-phase HPLC column (e.g., C18) is used, and the mobile phase is a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and water. The retention time of this compound is measured. A calibration curve is generated by plotting the known log Kow values of a series of standard compounds against their retention times. The log Kow of this compound is then determined from its retention time using the calibration curve.[5][15][16][17][18]

Toxicological and Metabolic Assays

The metabolism of this compound can be investigated in vitro using a rat liver S9 fraction, which contains both microsomal and cytosolic enzymes.[7][19][20][21]

-

Preparation of Incubation Mixture: The S9 fraction is mixed with a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer.

-

Incubation: this compound, dissolved in a suitable solvent like DMSO, is added to the pre-warmed incubation mixture. The reaction is incubated at 37°C.

-

Extraction of Metabolites: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate). The metabolites are extracted into the organic phase.

-

Analysis of Metabolites: The extracted metabolites are concentrated and analyzed by HPLC with fluorescence and/or mass spectrometry (MS) detection to identify and quantify the metabolic products.[19][22]

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.[23][24][25][26][27]

-

Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own histidine) are used.

-

Metabolic Activation: The test is performed with and without the addition of a rat liver S9 fraction to assess the mutagenicity of the parent compound and its metabolites.

-

Exposure: The bacterial strains are exposed to different concentrations of this compound on a minimal agar (B569324) plate containing a trace amount of histidine.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Evaluation: The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.

Metabolic Pathway and Toxicological Mechanism

This compound is metabolized by cytochrome P450 enzymes to form various oxygenated metabolites, including phenols and dihydrodiols.[11][19] A key metabolic activation pathway involves the formation of dihydrodiol epoxides, which are highly reactive electrophiles that can bind covalently to cellular macromolecules like DNA, forming DNA adducts.[17] This process is a critical step in the initiation of carcinogenesis.

The metabolic pathway of this compound leading to the formation of DNA-reactive metabolites is depicted below.

Caption: Simplified metabolic activation pathway of this compound leading to carcinogenesis.

Recent studies have shown that this compound can induce oxidative stress and apoptosis in human airway epithelial cells. This is mediated by the production of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.[28] The formation of DNA adducts has been linked to mutations in key oncogenes, such as Ki-ras, which is a crucial event in tumor initiation.[17] Animal studies have demonstrated that this compound is a skin and lung carcinogen.[11][13]

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with experimental protocols for their determination. The data presented underscores its hydrophobic and persistent nature in the environment. The outlined metabolic pathways and toxicological mechanisms highlight its carcinogenic potential, primarily through the formation of DNA-reactive metabolites. A thorough understanding of these properties is crucial for researchers, scientists, and drug development professionals in assessing the environmental and health risks associated with this compound and in the development of strategies for remediation and prevention.

References

- 1. filab.fr [filab.fr]

- 2. oecd.org [oecd.org]

- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 4. laboratuar.com [laboratuar.com]

- 5. web.viu.ca [web.viu.ca]

- 6. sites.bu.edu [sites.bu.edu]

- 7. Optimization of a pre-metabolization procedure using rat liver S9 and cell-extracted S9 in the Ames fluctuation test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Vapor Pressures and Thermodynamics of Oxygen-Containing Polycyclic Aromatic Hydrocarbons Measured Using Knudsen Effusion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Solid vapor pressure for five heavy PAHs via the Knudsen effusion method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 14. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 15. Measurements of the Octanol/Water Partition Coefficient by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Octanol Water Partition Coefficient use in HPLC - Primer [mtc-usa.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Identification of metabolites of benzo[b]fluoranthene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In Vitro Metabolism and p53 Activation of Genotoxic Chemicals: Abiotic CYP Enzyme vs Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effect of the metabolic capacity in rat liver S9 on the positive results of in vitro micronucleus tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Benzo(k)fluoranthene and this compound degradation by Selenastrum capricornutum and identification of metabolites using HPLC-FD and HPLC-ESI-QqQ-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Ames test - Wikipedia [en.wikipedia.org]

- 24. microbiologyinfo.com [microbiologyinfo.com]

- 25. academicjournals.org [academicjournals.org]

- 26. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 27. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 28. uomus.edu.iq [uomus.edu.iq]

A Technical Guide to the Synthesis and Purification of Benzo(b)fluoranthene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the prevailing methodologies for the synthesis and purification of Benzo(b)fluoranthene, a polycyclic aromatic hydrocarbon (PAH) of significant interest in environmental science and toxicology. The guide details established experimental protocols, presents quantitative data in a structured format, and illustrates key workflows and reaction pathways.

Introduction to this compound

This compound (C₂₀H₁₂) is a high molecular weight polycyclic aromatic hydrocarbon composed of five fused benzene (B151609) rings.[1][2] It is a component of coal tar and is formed during the incomplete combustion of organic matter, leading to its presence in gasoline and diesel exhaust, cigarette smoke, and various industrial emissions.[3][4] Classified as a carcinogen, the monitoring and analysis of this compound in environmental and biological samples are of critical importance.[1][5] The availability of high-purity this compound is essential for its use as an analytical standard and for toxicological studies.[1][5]

Physical and Chemical Properties:

| Property | Value |

| Molecular Formula | C₂₀H₁₂ |

| Molecular Weight | 252.31 g/mol [5] |

| Appearance | Colorless to pale yellow needles or crystals[1][2][6] |

| Melting Point | 163-165 °C[5] |

| Boiling Point | 481 °C[3] |

| Solubility | Practically insoluble in water[3] |

| CAS Number | 205-99-2[5] |

Synthesis of this compound

Several synthetic strategies have been developed to produce this compound. These methods often involve intramolecular cyclization reactions to construct the fused-ring system. Below are summaries of prominent synthetic routes.

Intramolecular C-H Arylation

A common and effective method involves a Palladium-catalyzed intramolecular C-H arylation. This strategy typically starts from appropriately substituted naphthalene (B1677914) derivatives, which are converted to aryl triflates. The subsequent cyclization reaction forms the final pentacyclic structure of this compound.[7]

Experimental Protocol: Intramolecular C-H Arylation

-

Preparation of the Aryl Triflates: Aryl methoxymethyl (MOM) or methyl ethers are converted to the corresponding aryl triflates. This typically involves deprotection followed by reaction with a triflating agent (e.g., triflic anhydride) in the presence of a base. Yields for this step generally range from 69–89%.[7]

-

Intramolecular C-H Arylation: The resulting aryl triflate undergoes a Pd-catalyzed intramolecular C-H arylation reaction.

-

Reaction Conditions: The aryl triflate is dissolved in a suitable solvent (e.g., toluene (B28343), dioxane).

-

Catalyst: A palladium catalyst, such as Pd(OAc)₂, is added along with a suitable phosphine (B1218219) ligand (e.g., P(o-tol)₃).

-

Base: A base, such as K₂CO₃ or Cs₂CO₃, is required for the reaction.

-

Temperature: The reaction mixture is typically heated to reflux for several hours.

-

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield this compound.

Cyclization of Anilines

Another synthetic approach utilizes the reaction of specific aniline (B41778) derivatives with tert-butyl nitrite (B80452) (tBuONO). This method proceeds through the in-situ generation of an aryl diazonium intermediate, which then undergoes cyclization to form the this compound core.[7]

Experimental Protocol: Cyclization of Anilines

-

Reaction Setup: The selected aniline derivative is dissolved in an appropriate aprotic solvent (e.g., acetonitrile, dioxane).

-

Diazotization and Cyclization: Tert-butyl nitrite (tBuONO) is added to the solution, often at room temperature or slightly elevated temperatures. The tBuONO reacts with the aniline to form an aryl diazonium salt in situ.

-

Reaction Progression: The diazonium intermediate spontaneously cyclizes, leading to the formation of this compound. The reaction is typically stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified using column chromatography.

Quantitative Synthesis Data

| Synthetic Method | Key Reagents | Yield | Reference |

| Intramolecular C-H Arylation | Aryl triflates, Pd(OAc)₂ | 55–73% | [7] |

| Cyclization of Anilines | Aniline derivatives, tBuONO | 20–75% | [7] |

Purification of this compound

Achieving high purity is paramount for the use of this compound as an analytical standard. The primary methods for purification are column chromatography and recrystallization. Crude synthetic material often contains several impurities that can be effectively removed through these techniques.[8]

Column Chromatography

Column chromatography is a highly effective method for separating this compound from synthetic byproducts and starting materials.[8]

Experimental Protocol: Column Chromatography

-

Column Packing: A glass column is packed with a suitable stationary phase, such as neutral silica (B1680970) gel. The stationary phase is typically slurried with the initial eluting solvent (e.g., toluene) and poured into the column to create a uniform packing.[8]

-

Sample Loading: The crude this compound sample (e.g., 1.0 g) is dissolved in a minimal amount of the eluting solvent and carefully applied to the top of the column.[8]

-

Elution: The column is eluted with an appropriate solvent system. For this compound, toluene is a commonly used eluent. The movement of the product band down the column can be monitored using long-wave ultraviolet (UV) light.[8]

-

Fraction Collection: Fractions are collected as the bands elute from the column. The fractions containing the pure product are identified by TLC analysis.

-

Solvent Removal: The solvent from the combined pure fractions is removed by distillation under vacuum to yield the purified this compound.[8]

Recrystallization

Recrystallization is a final purification step to obtain highly pure, crystalline this compound.

Experimental Protocol: Recrystallization

-

Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Benzene, toluene, or glacial acetic acid are suitable solvents.[2]

-

Dissolution: The partially purified this compound is dissolved in a minimal amount of the hot solvent to create a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is quickly filtered through a pre-heated funnel to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed to room temperature, and then potentially in an ice bath, to promote the formation of well-defined crystals.

-

Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried under vacuum to remove any residual solvent.

Quantitative Purification Data

| Purification Method | Starting Material | Purity Achieved | Reference |

| Column Chromatography | Crude synthesized sample | >99% (impurities not detected by TLC) | [8] |

| Multiple Methods | Commercially sourced | 99.9% | [8] |

Diagrams and Workflows

Synthesis and Purification Workflow

Caption: General workflow for the synthesis and purification of this compound.

Intramolecular C-H Arylation Pathway

Caption: Logical pathway for the synthesis of this compound via C-H arylation.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C20H12 | CID 9153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 205-99-2 [chemicalbook.com]

- 4. Benzo(j)fluoranthene - Wikipedia [en.wikipedia.org]

- 5. Benzo b fluoranthene analytical standard 205-99-2 [sigmaaldrich.com]

- 6. This compound | Occupational Safety and Health Administration [osha.gov]

- 7. Recent advances in the synthesis and applications of fluoranthenes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00083H [pubs.rsc.org]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Benzo(b)fluoranthene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric behavior of Benzo(b)fluoranthene, a polycyclic aromatic hydrocarbon (PAH) of significant environmental and toxicological interest. This document details its characteristic fragmentation pattern under electron ionization (EI), outlines established experimental protocols for its analysis, and presents visual diagrams to elucidate the analytical workflow and fragmentation pathways.

Mass Spectrometry Fragmentation Pattern of this compound

This compound (C₂₀H₁₂) has a molecular weight of 252.31 g/mol .[1] Under electron ionization (EI) mass spectrometry, its aromatic structure leads to a very stable molecular ion, which is typically the base peak in the spectrum. Fragmentation is generally limited due to the stability of the fused ring system. The primary fragmentation pathways involve the sequential loss of hydrogen atoms and acetylene (B1199291) (C₂H₂) molecules.

The characteristic ions observed in the electron ionization mass spectrum of this compound are summarized in the table below.

| m/z | Relative Intensity (%) | Proposed Ion/Fragment |

| 252 | 100 | [M]⁺ (Molecular Ion) |

| 250 | ~20 | [M-2H]⁺ |

| 126 | ~15 | [M]²⁺ (Doubly-charged molecular ion) |

| 125 | ~10 | [M-2H]²⁺ |

Data is compiled from publicly available spectral data and is subject to variation based on instrumentation and analytical conditions.

The fragmentation process is initiated by the ionization of the this compound molecule. The subsequent fragmentation is characterized by:

-

Dehydrogenation: The loss of one or two hydrogen atoms to form ions at m/z 251 and 250. This is a common fragmentation pathway for PAHs.

-

Acetylene Loss: Although less prominent for this compound compared to smaller PAHs, the expulsion of a neutral acetylene molecule (C₂H₂) can occur, leading to ions with lower m/z values.

-

Doubly-Charged Ions: The high stability of the aromatic system allows for the formation of doubly-charged ions, such as the prominent ion at m/z 126 ([M]²⁺).

The following diagram illustrates the primary fragmentation pathways of this compound.

Experimental Protocols for Mass Spectrometric Analysis

The analysis of this compound is typically performed using gas chromatography coupled with mass spectrometry (GC-MS). The following provides a detailed, generalized methodology based on established protocols for PAH analysis.

Sample Preparation

A generic sample preparation workflow for solid matrices (e.g., soil, sediment) is outlined below. The specific steps may need optimization based on the sample matrix and concentration of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

The following table summarizes typical GC-MS parameters for the analysis of this compound.

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 280-300 °C |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1.0-1.5 mL/min (constant flow) |

| Oven Program | Initial: 60-80 °C (hold 1-2 min) Ramp 1: 15-25 °C/min to 200 °C Ramp 2: 5-10 °C/min to 320 °C (hold 5-10 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230-250 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

| SIM Ions (for this compound) | m/z 252, 250, 126 |

Data Presentation

The following table provides a summary of the key mass spectrometric data for this compound.

| Property | Value |

| Chemical Formula | C₂₀H₁₂ |

| Molecular Weight | 252.31 g/mol |

| CAS Number | 205-99-2[1] |

| Base Peak (m/z) | 252 |

| Major Fragments (m/z) | 250, 126, 125 |

This guide provides a foundational understanding of the mass spectrometric analysis of this compound. For specific applications, researchers are encouraged to develop and validate methods tailored to their unique matrices and analytical objectives.

References

An In-depth Technical Guide to the Solubility of Benzo(b)fluoranthene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Benzo(b)fluoranthene, a polycyclic aromatic hydrocarbon (PAH), in various organic solvents. This information is critical for researchers and professionals working in fields such as environmental science, toxicology, and drug development, where understanding the behavior of such compounds in different media is paramount.

Quantitative Solubility Data

| Organic Solvent | Temperature (°C) | Solubility | Original Source/Comment |

| Acetone | 20 | 1 - 10 mg/mL | Semi-quantitative data. |

| Benzene | Not Specified | Miscible | PubChem database. Indicates high solubility. |

| Benzene | Not Specified | Slightly Soluble | Qualitative description. |

| Toluene | 20 | 5 - 10 mg/mL | Semi-quantitative data. |

| Ethanol (95%) | 20 | < 1 mg/mL | Indicates low solubility. |

| Methanol | Not Specified | < 1 mg/mL | Indicates low solubility. |

| Dimethyl Sulfoxide (DMSO) | 20 | < 1 mg/mL | Indicates low solubility. |

Note: The term "slightly soluble" is a qualitative descriptor and does not provide a precise measure of solubility. "Miscible" implies that the solute and solvent can be mixed in all proportions without separating into two phases. For precise quantitative studies, it is recommended to determine the solubility experimentally under the specific conditions of interest.

Experimental Protocol for Determining this compound Solubility

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the widely accepted shake-flask method followed by quantitative analysis. This protocol combines principles from various standard methods for solubility determination.

I. Principle

An excess amount of crystalline this compound is equilibrated with the organic solvent of interest at a constant temperature. After equilibrium is reached, the undissolved solid is removed, and the concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or gravimetric analysis.

II. Materials and Apparatus

-

This compound (high purity, crystalline)

-

Organic solvent of interest (analytical grade or higher)

-

Volumetric flasks

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Analytical balance

-

UV-Vis spectrophotometer and quartz cuvettes (for spectrophotometric method)

-

Evaporating dish and oven (for gravimetric method)

III. Experimental Procedure

A. Preparation of a Saturated Solution (Shake-Flask Method)

-

Add an excess amount of crystalline this compound to a series of scintillation vials or test tubes. The excess solid should be clearly visible.

-

Pipette a known volume of the organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature.

-

Shake the vials for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure the concentration is no longer changing.

B. Sample Preparation

-

Once equilibrium is reached, allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to settle.

-

Carefully draw the supernatant (the saturated solution) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean, dry volumetric flask to remove any undissolved microcrystals.

C. Quantitative Analysis

Two common methods for determining the concentration of this compound in the saturated solution are detailed below.

1. UV-Vis Spectrophotometric Method

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration of the saturated solution by accounting for the dilution factor.

2. Gravimetric Method

-

Sample Measurement: Accurately pipette a known volume of the filtered saturated solution into a pre-weighed, clean, and dry evaporating dish.

-

Solvent Evaporation: Place the evaporating dish in a fume hood and allow the solvent to evaporate completely at room temperature or under a gentle stream of nitrogen. For less volatile solvents, gentle heating in an oven below the boiling point of the solvent and the melting point of this compound may be necessary.

-

Drying and Weighing: Once the solvent has evaporated, dry the evaporating dish containing the this compound residue in an oven at a temperature sufficient to remove any residual solvent but below the sublimation point of the compound (e.g., 60-80 °C) until a constant weight is achieved.

-

Calculation: The difference between the final weight of the dish with the residue and the initial weight of the empty dish gives the mass of dissolved this compound. Calculate the solubility in terms of mass per volume (e.g., g/L or mg/mL).

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the determination of this compound solubility.

Caption: Workflow for determining this compound solubility.

Toxicological profile of Benzo(b)fluoranthene

An In-depth Technical Guide on the Toxicological Profile of Benzo(b)fluoranthene

Introduction

This compound (B[b]F) is a polycyclic aromatic hydrocarbon (PAH) consisting of five fused benzene (B151609) rings.[1][2] It is not produced commercially but is a ubiquitous environmental contaminant formed from the incomplete combustion of organic materials, such as fossil fuels, wood, and garbage.[3][4][5][6] Consequently, human exposure occurs through the inhalation of polluted air and cigarette smoke, as well as the ingestion of contaminated food and water.[4][7] B[b]F is frequently found in complex mixtures like coal tar, coke oven emissions, and petroleum products.[8][9]

Classified as a probable human carcinogen by several regulatory agencies, B[b]F's toxicity is a significant concern for human health.[8][10][11] This technical guide provides a comprehensive overview of the toxicological profile of this compound, detailing its metabolism, mechanism of action, genotoxicity, carcinogenicity, and other adverse effects. It is intended for researchers, toxicologists, and drug development professionals requiring detailed technical information on this compound.

Physicochemical Properties

| Property | Value |

| CAS Number | 205-99-2[7] |

| Molecular Formula | C₂₀H₁₂[1] |

| Molecular Weight | 252.31 g/mol [1] |

| Appearance | Colorless, needle-shaped solid[8] |

| Solubility | Very low in water; soluble in organic solvents[6] |

Toxicology

Metabolism and Mechanism of Action

The toxicity of B[b]F, like many PAHs, is dependent on its metabolic activation into reactive intermediates. This process is primarily mediated by cytochrome P450 (CYP) enzymes.[5]

3.1.1 Metabolic Activation

The metabolism of B[b]F has been investigated in vitro using rat liver preparations.[12][13][14] The process involves the following key steps:

-

Oxidation: CYP enzymes (notably CYP1A1 and CYP1B1) oxidize B[b]F to form various epoxide intermediates and phenols. Major identified metabolites include 5- and 6-hydroxybenzo[b]fluoranthene and 4- or 7-hydroxybenzo[b]fluoranthene.[12][13]

-

Hydration: Epoxide hydrolase converts the reactive epoxides into dihydrodiols. The principal dihydrodiol metabolite identified is trans-11,12-dihydro-11,12-dihydroxybenzo[b]fluoranthene.[12][13]

-

Secondary Oxidation: The dihydrodiols are further oxidized by CYP enzymes to form highly reactive diol epoxides. While the bay region trans-9,10-dihydro-9,10-dihydroxybenzo[b]fluoranthene is considered a likely precursor to the ultimate carcinogen, direct evidence for its formation was not found in early in vitro studies.[12][13] However, in vivo studies have identified the major DNA adduct as being derived from a phenolic diol epoxide, specifically trans-9,10-dihydroxy-anti-11,12-epoxy-5-hydroxy-9,10,11,12-tetrahydro-B[b]F.[15][16]

3.1.2 Aryl Hydrocarbon Receptor (AhR) Signaling

B[b]F can bind to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[17] This binding initiates a signaling cascade that upregulates the expression of genes involved in xenobiotic metabolism, including CYP1A1. While this is a detoxification pathway, it also paradoxically enhances the metabolic activation of B[b]F to its carcinogenic form. Studies have shown B[b]F to be an AhR inducer, though its potency varies compared to other PAHs.[17]

3.1.3 DNA Adduct Formation

The ultimate carcinogenic metabolites, particularly diol epoxides, are electrophilic and can covalently bind to nucleophilic sites on DNA, forming bulky DNA adducts.[4] The major adduct formed by B[b]F has been identified as arising from its binding to the exocyclic amino group of guanine (B1146940).[15][16] Specifically, trans-9,10-dihydroxy-anti-11,12-epoxy-5-hydroxy-9,10,11,12-tetrahydro-B[b]F-deoxyguanosine is the predominant adduct found in mouse lung tissue following B[b]F exposure.[16][18] These adducts can lead to mutations during DNA replication if not repaired, initiating the process of carcinogenesis.

Genotoxicity

B[b]F is a well-documented genotoxic agent, capable of inducing both gene mutations and chromosomal damage.

3.2.1 Mutagenicity

B[b]F is mutagenic in the Salmonella typhimurium (Ames) test in the presence of a metabolic activation system (S9 mix).[7] In mammalian systems, studies using error-corrected Duplex Sequencing in MutaMouse models have shown that B[b]F induces dose-dependent increases in mutation frequencies in both bone marrow and liver.[3][5] The predominant type of mutation observed is a C:G>A:T transversion, followed by C:G>T:A and C:G>G:C mutations, indicating that B[b]F metabolites primarily target guanine and cytosine residues.[3][5] This mutational signature is consistent with that found in human cancers associated with tobacco exposure.[3]

3.2.2 Clastogenicity

Evidence for the clastogenic (chromosome-damaging) potential of B[b]F comes from in vivo studies. A 28-day oral exposure in mice resulted in robust, dose-dependent increases in the frequency of micronuclei in peripheral blood erythrocytes, which is an indicator of chromosomal damage.[3][5][19] In another study, B[b]F was reported to induce sister chromatid exchanges (SCEs) in the bone-marrow cells of hamsters and rats treated in vivo.[7][20]

| Genotoxicity Data for this compound | | :--- | :--- | | Endpoint | System/Model | Result | Reference | | Gene Mutation | Salmonella typhimurium (Ames Test) | Positive (with metabolic activation) |[7] | | Gene Mutation | MutaMouse (Bone Marrow, Liver) | Dose-dependent increase in mutation frequency |[3][5] | | Predominant Mutation | MutaMouse | C:G>A:T transversions |[3][5] | | Chromosome Damage | Mouse Peripheral Blood | Dose-dependent increase in micronuclei |[3][5][19] | | Chromosome Damage | Hamster Bone Marrow | Induced sister chromatid exchanges |[7] | | Chromosome Damage | Rat Peripheral Blood Lymphocytes | Induced sister chromatid exchanges |[20] |

Carcinogenicity

B[b]F is classified as a probable or possible human carcinogen by major health organizations. The International Agency for Research on Cancer (IARC) classifies it in Group 2B ("possibly carcinogenic to humans"), and the U.S. Environmental Protection Agency (EPA) has determined it to be a probable human carcinogen.[7][10][11] This is based on sufficient evidence of carcinogenicity in experimental animals.[7]

3.3.1 Animal Studies

Animal bioassays have demonstrated the carcinogenic activity of B[b]F in multiple tissues.

-

Skin Carcinogenesis: Repeated topical application (skin painting) in mice has been shown to produce malignant skin tumors.[4][9] B[b]F also acts as an initiator of skin carcinogenesis.[9]

-

Lung Carcinogenesis: In strain A/J mice, a model sensitive to lung tumor induction, intraperitoneal (i.p.) injection of B[b]F caused a significant, dose-related increase in the number of lung adenomas.[15][16]

-

Sarcomas: Subcutaneous injections in mice have been shown to produce local sarcomas.[9]

| Carcinogenicity Data in Mice | | :--- | :--- | | Study Type | Strain/Sex | Route | Dose | Tumor Type | Incidence/Response | Reference | | Lung Adenoma | Strain A/J | i.p. | 200 mg/kg | Lung Adenoma | 6.95 adenomas/mouse (100% incidence) |[15][16] | | Lung Adenoma | Strain A/J | i.p. | Vehicle Control | Lung Adenoma | 0.60 adenomas/mouse (55% incidence) |[15][16] | | Skin Tumor | Mouse | Dermal | - | Skin Tumors | Produced malignant tumors |[4][9] | | Sarcoma | Mouse | s.c. | - | Sarcoma | Produced local sarcomas |[9] |

3.3.2 Human Data

No specific epidemiological studies linking only B[b]F exposure to cancer in humans are available.[9] However, B[b]F is a major component of complex mixtures known to be carcinogenic to humans, such as coal tar, soot, and tobacco smoke, which are associated with an increased risk of lung, skin, and other cancers.[9]

Other Toxic Effects

3.4.1 Oxidative Stress and Apoptosis

Recent in vitro studies have elucidated other mechanisms of B[b]F toxicity.

-

In human airway epithelial cells (BEAS-2B and 16HBE), B[b]F exposure (10-40 µM) inhibited cell growth, induced S-phase cell cycle arrest, and caused apoptosis.[21] The mechanism was shown to involve the promotion of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and interference with regulators of the mitochondrial disruption pathway.[21]

-

Similarly, in mouse brain microvascular endothelial cells (bEnd.3), B[b]F inhibited proliferation, induced apoptosis, increased ROS levels, and decreased the expression of blood-brain barrier markers, suggesting potential neurotoxicity.[22]

3.4.2 Reproductive and Developmental Toxicity

The effects of B[b]F on the reproductive system are an emerging area of concern.

-

One study found that B[b]F exposure impaired mouse oocyte maturation.[2] While it did not prevent the completion of meiosis, it caused chromosome misalignment and mitochondrial dysfunction. The proposed mechanism involves the activation of the AMPK pathway, leading to DNA damage and apoptosis.[2]

Experimental Protocols

Strain A/J Mouse Lung Adenoma Assay

This protocol is a widely used short-term in vivo bioassay for assessing the carcinogenic potential of PAHs.

-

Animal Model: Strain A/J mice, which are highly susceptible to chemically induced lung tumors.

-

Administration: Test compound (B[b]F) is dissolved in a vehicle such as tricaprylin (B1683027) or corn oil. Mice are administered the compound via intraperitoneal (i.p.) injection at various dose levels (e.g., 0, 10, 50, 100, 200 mg/kg body weight).[15][16] A vehicle control group receives only the solvent.

-

Duration: The study duration is typically 6-8 months, after which the animals are euthanized.[15]

-

Endpoint Analysis: The lungs are removed, and the surface is examined for visible adenomas. The number of tumors per mouse and the percentage of mice with tumors (tumor incidence) are calculated and compared between treated and control groups.

-

Molecular Analysis: Tumors can be excised for further analysis, such as examining mutations in key oncogenes like Ki-ras.[15][16]

In Vivo Micronucleus Assay

This assay detects chromosomal damage or damage to the mitotic apparatus.

-

Animal Model: MutaMouse or other appropriate rodent strain.

-

Administration: B[b]F is dissolved in a vehicle (e.g., olive oil) and administered for a set period, such as 28 consecutive days via oral gavage, at multiple dose levels.[5][23]

-

Sample Collection: Peripheral blood is collected at the end of the exposure period.

-

Analysis: The frequency of micronucleated reticulocytes (MN-RET) and micronucleated erythrocytes (MN-RBC) is determined using flow cytometry. An increase in the frequency of micronucleated cells in treated animals compared to controls indicates clastogenic activity.[5] The percentage of reticulocytes (%RET) can also be measured as an indicator of bone marrow toxicity.[5]

References

- 1. This compound | C20H12 | CID 9153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzo[b]fluoranthene Impairs Mouse Oocyte Maturation via Inducing the Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dose-related Mutagenic and Clastogenic Effects of Benzo[b]fluoranthene in Mouse Somatic Tissues Detected by Duplex Sequencing and the Micronucleus Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fact sheet: Benzo fluoranthene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 7. Benzo[b]fluoranthene (IARC Summary & Evaluation, Volume 32, 1983) [inchem.org]

- 8. nj.gov [nj.gov]

- 9. This compound (IARC Summary & Evaluation, Volume 3, 1973) [inchem.org]

- 10. PUBLIC HEALTH STATEMENT - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. ewg.org [ewg.org]

- 12. Identification of metabolites of benzo[b]fluoranthene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. pure.psu.edu [pure.psu.edu]

- 15. academic.oup.com [academic.oup.com]

- 16. Benzo[b]fluoranthene: tumorigenicity in strain A/J mouse lungs, DNA adducts and mutations in the Ki-ras oncogene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Aryl hydrocarbon receptor-mediated activity of mutagenic polycyclic aromatic hydrocarbons determined using in vitro reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Benzo[b]fluoranthene induced oxidative stress and apoptosis in human airway epithelial cells via mitochondrial disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Benzo[b]fluoranthene (B[b]F) affects apoptosis, oxidative stress, mitochondrial membrane potential and expressions of blood-brain barrier markers in microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. biorxiv.org [biorxiv.org]

Benzo(b)fluoranthene: A Technical Guide on its Carcinogenicity and Mutagenicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the carcinogenic and mutagenic properties of Benzo(b)fluoranthene (BbF), a polycyclic aromatic hydrocarbon (PAH) of significant environmental and health concern.[1][2] This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and illustrates the underlying molecular mechanisms through signaling and process flow diagrams.

Executive Summary

This compound is a potent genotoxic agent that has demonstrated both carcinogenic and mutagenic effects in numerous studies. Classified as a priority PAH by the US Environmental Protection Agency, BbF is a common environmental pollutant originating from the incomplete combustion of organic materials.[1][2][3][4] Human exposure occurs through various routes, including inhalation of contaminated air and ingestion of contaminated food and water.[1][2] Mechanistically, BbF exerts its genotoxic effects following metabolic activation to reactive intermediates that form covalent adducts with DNA, primarily leading to C:G > A:T transversions.[1][3][4][5] These mutations can activate oncogenes, such as Ki-ras, and initiate the process of carcinogenesis.[6][7] This guide synthesizes the current understanding of BbF's genotoxicity to support ongoing research and risk assessment efforts.

Carcinogenicity of this compound

BbF has been shown to be a skin carcinogen and a tumor initiator in animal models.[8][9] Studies in mice have demonstrated its ability to induce both skin and lung tumors.

Quantitative Carcinogenicity Data

The carcinogenic potential of BbF has been quantified in various animal studies, with key findings summarized in the tables below.

Table 1: Tumorigenicity of this compound in Mouse Skin

| Species/Strain | Route of Administration | Dosing Regimen | Total Dose (µmol) | Tumor Incidence (%) | Tumors per Mouse (average) | Reference |

| CD-1 Mice (female) | Skin Painting (initiation) | 10 subdoses every other day | 1.0 | 100 | 8.5 | [9] |

| CD-1 Mice (female) | Skin Painting (initiation) | 10 subdoses every other day | 4.0 | 90 | 6.6 | [9] |

| Mice | Repeated Skin Paintings | Not specified | Not specified | Tumorigenic | Not specified | [8] |

Table 2: Lung Adenoma Induction by this compound in A/J Mice

| Dose (mg/kg body wt) | Route of Administration | Treatment Duration | Adenomas per Mouse (average) | Mice with Adenomas (%) | Reference |

| 0 (Vehicle Control) | Intraperitoneal injection | 8 months | 0.60 | 55 | [6][7] |

| 10 | Intraperitoneal injection | 8 months | Not specified | Not specified | [6][7] |

| 50 | Intraperitoneal injection | 8 months | Not specified | Not specified | [6][7] |

| 100 | Intraperitoneal injection | 8 months | Not specified | Not specified | [6][7] |

| 200 | Intraperitoneal injection | 8 months | 6.95 | 100 | [6][7] |

Experimental Protocols for Carcinogenicity Studies

Mouse Skin Tumor Initiation Assay:

-

Animal Model: Female CD-1 mice.[9]

-

Test Substance Preparation: this compound dissolved in a suitable solvent.

-

Initiation Phase: The total initiating dose (e.g., 1.0 or 4.0 µmol/mouse) was divided into 10 subdoses and applied to the skin every other day.[9]

-

Promotion Phase: Commencing 10 days after the final initiator dose, a promoting agent (e.g., 2.5 µg of tetradecanoylphorbol acetate) was applied three times a week for 20 weeks.[9]

-

Observation and Data Collection: The number of tumor-bearing mice and the average number of tumors per mouse were recorded.[9]

Mouse Lung Adenoma Assay:

-

Test Substance Administration: this compound was administered via intraperitoneal (i.p.) injection at various doses (e.g., 0, 10, 50, 100, or 200 mg/kg body weight).[6][7]

-

Endpoint Assessment: The number of lung adenomas was counted and recorded for each mouse.[6][7]

Mutagenicity of this compound

BbF is a potent mutagen, inducing a range of genetic alterations from point mutations to chromosomal damage.[1][3][4] Its mutagenic activity is a direct consequence of its metabolic activation and subsequent DNA adduct formation.

Quantitative Mutagenicity Data

The mutagenic effects of BbF have been extensively studied, particularly its ability to induce mutations in somatic tissues.

Table 3: Dose-Dependent Mutagenicity of this compound in MutaMouse

| Tissue | Dose (mg/kg/day) | Exposure Duration | Mutation Frequency (MFmin x 10-8 ± SEM) | Reference |

| Bone Marrow | 0 | 28 days | 4.13 ± 0.45 | [1] |

| Bone Marrow | 6.25 | 28 days | Not specified | [1] |

| Bone Marrow | 12.5 | 28 days | Not specified | [1] |

| Bone Marrow | 25 | 28 days | Not specified | [1] |

| Bone Marrow | 50 | 28 days | Not specified | [1] |

| Bone Marrow | 100 | 28 days | 14.78 ± 0.76 | [1] |

| Liver | 0 | 28 days | 5.33 ± 1.01 | [1] |

| Liver | 6.25 | 28 days | Not specified | [1] |

| Liver | 12.5 | 28 days | Not specified | [1] |

| Liver | 25 | 28 days | Not specified | [1] |

| Liver | 50 | 28 days | Not specified | [1] |

| Liver | 100 | 28 days | 36.27 ± 2.49 | [1] |

Table 4: DNA Adduct Formation by this compound in A/J Mouse Lung

| Dose (mg/kg) | Time Post-Injection (days) | DNA Adduct Level (amol/µg DNA) | Major Adduct Identified | Reference |

| 200 | 5 | 1230 | trans-9,10-dihydroxy-anti-11,12-epoxy-5-hydroxy-9,10,11,12-tetrahydro-BbF-deoxyguanosine | [6][7] |

Experimental Protocols for Mutagenicity Assays

MutaMouse Transgenic Rodent Mutation Assay:

-

Test Substance Administration: this compound was administered orally for 28 days at various doses.[1][4]

-

Tissue Collection: Bone marrow and liver were collected for DNA extraction.[1]

-

Mutation Analysis: Duplex Sequencing (DS), an error-corrected next-generation sequencing method, was used to quantify mutation frequencies and characterize mutation spectra in endogenous DNA.[1][3][4]

32P-Postlabeling Assay for DNA Adducts:

-

Sample Collection: Lungs were harvested at various time points after i.p. injection of BbF.[6][7]

-

DNA Isolation: DNA was extracted from the lung tissue.

-

Adduct Analysis: The 32P-postlabeling technique was used for the qualitative and quantitative analysis of BbF-DNA adducts.[6][7]

-

Adduct Identification: Co-chromatography with synthetic standards was used to identify the specific DNA adducts formed.[6][7]

Molecular Mechanisms of Genotoxicity

The genotoxicity of this compound is initiated by its metabolic activation into reactive electrophiles that can covalently bind to DNA, forming bulky adducts. This process, if not properly repaired, can lead to mutations during DNA replication.

Metabolic Activation Pathway

Like other PAHs, BbF undergoes metabolic activation primarily through the cytochrome P450 (CYP) enzyme system.[1][10] The generally accepted pathway involves the formation of dihydrodiol epoxides.

References

- 1. Dose-Related Mutagenic and Clastogenic Effects of Benzo[b]fluoranthene in Mouse Somatic Tissues Detected by Duplex Sequencing and the Micronucleus Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. biorxiv.org [biorxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Benzo[b]fluoranthene: tumorigenicity in strain A/J mouse lungs, DNA adducts and mutations in the Ki-ras oncogene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. This compound (IARC Summary & Evaluation, Volume 3, 1973) [inchem.org]

- 9. Relative tumor initiating activity of benzo[a]fluoranthene, benzo[b]fluoranthene, naphtho[1,2-b]fluoranthene and naphtho[2,1-a]fluoranthene on mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

Environmental sources and fate of Benzo(b)fluoranthene

An In-depth Technical Guide on the Environmental Sources and Fate of Benzo(b)fluoranthene

Introduction

This compound (BbF) is a high molecular weight polycyclic aromatic hydrocarbon (PAH) consisting of five fused benzene (B151609) rings.[1] As a member of the PAH class of compounds, BbF is formed from the incomplete combustion of organic materials and is ubiquitous in the environment.[2][3] It is considered a priority environmental pollutant due to its persistence, potential for bioaccumulation, and carcinogenic properties.[1][4] This technical guide provides a comprehensive overview of the environmental sources, physicochemical properties, environmental fate, and analytical methodologies for this compound, intended for researchers, scientists, and professionals in drug development and environmental science.

Environmental Sources and Formation

This compound is not commercially produced except for research purposes.[5] Its presence in the environment is primarily due to anthropogenic activities, with some contribution from natural processes.

2.1 Anthropogenic Sources The main sources of BbF are linked to the incomplete combustion of organic matter.[2] Key anthropogenic sources include:

-

Industrial Processes: BbF is a component of coal tar, coal tar pitch, and creosote.[2][6] Industries such as aluminum smelters (particularly those using Söderberg electrodes), steel manufacturing, and wood preservation are significant contributors.[6]

-

Fossil Fuel Combustion: Emissions from gasoline and diesel engines are a major source of BbF in urban environments.[7]

-

Waste Incineration: The burning of municipal and industrial waste releases BbF and other PAHs into the atmosphere.[3]

-

Domestic and Commercial Heating: The combustion of wood, coal, and oil for heating contributes to atmospheric BbF levels.[6][8]

-

Other Sources: Asphalt used for paving, roofing tar, and cigarette smoke are also sources of human and environmental exposure.[3][4][6]

2.2 Natural Sources Natural sources of this compound are generally less significant than anthropogenic ones but include:

-

Forest and Prairie Fires: The natural combustion of wood and other vegetative matter releases BbF.[6]

-

Volcanic Eruptions: Volcanic activity can release PAHs, including BbF.

-

Biological Processes: Some plants and bacteria can synthesize PAHs, and they can also be formed during the degradation of vegetative matter.[9]

Physicochemical Properties

The environmental behavior of this compound is governed by its physicochemical properties. It is a solid at room temperature with very low water solubility and low volatility.[6] Its high octanol-water partition coefficient (Kow) and organic carbon-water (B12546825) partition coefficient (Koc) indicate a strong tendency to adsorb to organic matter in soil and sediment.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 205-99-2 | [6] |

| Molecular Formula | C₂₀H₁₂ | [6] |

| Molecular Weight | 252.3 g/mol | [6] |

| Melting Point | 164 °C | [6] |

| Vapour Pressure | 5 x 10⁻⁷ mm Hg (at 20 °C) | [6] |

| Water Solubility | 0.001 mg/L | [6] |

| Henry's Law Constant | 5 x 10⁻⁷ atm·m³/mol | [6] |

| log Koc | 6.3 - 7.3 | [6] |

Environmental Fate and Transport

The fate of this compound in the environment is characterized by its persistence and partitioning into solid matrices.

4.1 Transport

-

Atmospheric Transport: Once released into the atmosphere, BbF adsorbs to dust and other particulate matter.[3] This allows for long-range transport before being removed from the air via wet or dry deposition.

-

Transport in Water: Due to its very low solubility, BbF in aquatic systems is primarily found adsorbed to suspended particles.[6] It will eventually deposit into the sediment. Leaching from soil into groundwater is generally considered negligible unless at highly contaminated sites.[10]

-

Transport in Soil: In soil, BbF is strongly adsorbed to organic matter, which severely limits its mobility.[6] Transport to groundwater is very slow.[6]

4.2 Persistence and Degradation this compound is a persistent organic pollutant.[1] Its degradation in the environment is slow.

-